molecular formula C12H13ClN2S B2849010 [(5-Chlorothiophen-2-yl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154233-62-1

[(5-Chlorothiophen-2-yl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B2849010
CAS No.: 1154233-62-1
M. Wt: 252.76
InChI Key: DCNHBMPRIJUYSR-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-yl)(pyridin-3-yl)methylamine” is a chemical compound with the molecular formula C12H13ClN2S . It’s used in various chemical reactions and has been mentioned in the context of Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “(5-Chlorothiophen-2-yl)(pyridin-3-yl)methylamine” consists of a chlorothiophenyl group, a pyridinyl group, a methyl group, and an ethylamine group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been mentioned in the context of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)-pyridin-3-ylmethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-2-15-12(9-4-3-7-14-8-9)10-5-6-11(13)16-10/h3-8,12,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNHBMPRIJUYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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